N-(3-Fluoro-2-methylphenyl)formamide
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Overview
Description
N-(3-Fluoro-2-methylphenyl)formamide is an organic compound with the molecular formula C8H8FNO It is a formamide derivative where the formamide group is attached to a 3-fluoro-2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Fluoro-2-methylphenyl)formamide can be synthesized through the reaction of aniline and 3-fluoro-2-methylbenzoic acid. The process involves the following steps:
Formation of Ammonium Salt: Aniline reacts with 3-fluoro-2-methylbenzoic acid under basic conditions to form the corresponding ammonium salt.
Catalytic Reaction: The ammonium salt is then heated in the presence of sulfuric acid, which acts as a catalyst, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-2-methylphenyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Corresponding amine.
Oxidation: Various oxidized derivatives.
Scientific Research Applications
N-(3-Fluoro-2-methylphenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-2-methylphenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-3-methylphenyl)formamide
- N-(3-Fluoro-4-methylphenyl)formamide
- N-(3-Chloro-2-methylphenyl)formamide
Uniqueness
N-(3-Fluoro-2-methylphenyl)formamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
N-(3-Fluoro-2-methylphenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring and a formamide functional group, which significantly influences its chemical behavior and biological activity. The presence of the fluorine atom enhances the compound's electronic properties, affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites in proteins, while the fluorine atom modifies the compound's reactivity and binding affinity.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It can act as a modulator for various receptors, altering their activity and downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Activity : There is ongoing research into its effects on cancer cell lines, indicating possible cytotoxic effects against specific types of cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-(3-Fluoro-4-methylphenyl)formamide | Fluorine at position 3, methyl at position 4 | Different electronic properties due to substitution pattern |
N-(2-Fluorophenyl)formamide | Fluorine at position 2 | Lacks methyl substitution; different steric effects |
N-(4-Fluorophenyl)formamide | Fluorine at position 4 | Different spatial orientation affecting biological interactions |
N-(3-Chloro-2-methylphenyl)formamide | Chlorine instead of fluorine | Comparison of halogen effects on reactivity and biological activity |
Case Studies and Research Findings
- Anticancer Studies : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant cytotoxicity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil. Molecular docking studies revealed strong interactions with key amino acid residues in the active site of relevant kinases .
- Antimicrobial Activity : Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWHEJIUJDVPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666650 |
Source
|
Record name | N-(3-Fluoro-2-methylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153797-65-0 |
Source
|
Record name | N-(3-Fluoro-2-methylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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